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Compound of Interest

Compound Name: 1,3-Benzodioxole-4-carbaldehyde

Cat. No.: B1346917 Get Quote

For researchers, scientists, and professionals in drug development, the precise identification of

chemical isomers is paramount. In the realm of aromatic aldehydes, 1,3-Benzodioxole-4-
carbaldehyde and its positional isomers, 1,3-Benzodioxole-5-carbaldehyde (piperonal) and the

less common 1,3-Benzodioxole-6-carbaldehyde, present a classic analytical challenge. While

sharing the same molecular formula (C₈H₆O₃) and core structure, the seemingly minor shift of

the aldehyde group around the benzene ring induces significant and discernible differences in

their spectroscopic signatures. This guide provides a comprehensive comparison of these

isomers, leveraging key spectroscopic techniques to enable their unambiguous differentiation.

This comparative analysis delves into the nuances of ¹H NMR, ¹³C NMR, FT-IR, Mass

Spectrometry, and UV-Vis spectroscopy, presenting experimental data in a clear, tabular format

for straightforward interpretation. Detailed experimental protocols are also provided to ensure

the reproducibility of these analytical methods.

At a Glance: Key Spectroscopic Differentiators
The substitution pattern of the aldehyde group on the benzodioxole ring is the primary driver of

the observed spectroscopic differences. The electronic environment of each proton and carbon

atom is unique for each isomer, leading to distinct chemical shifts in NMR spectroscopy.

Similarly, the vibrational modes of the molecules are altered, resulting in characteristic

fingerprints in IR spectroscopy.
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In-Depth Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of the three 1,3-benzodioxole carbaldehyde isomers.

¹H NMR Spectral Data (CDCl₃, ppm)

Proton
1,3-Benzodioxole-
4-carbaldehyde

1,3-Benzodioxole-
5-carbaldehyde
(Piperonal)

1,3-Benzodioxole-
6-carbaldehyde

-CHO ~10.3 ~9.8 ~9.9

-OCH₂O- ~6.1 ~6.0 ~6.1

Aromatic H
~7.0-7.5 (complex

multiplet)

~6.9 (d), ~7.3 (d),

~7.4 (s)
~7.1-7.4 (multiplet)

¹³C NMR Spectral Data (CDCl₃, ppm)

Carbon
1,3-Benzodioxole-
4-carbaldehyde

1,3-Benzodioxole-
5-carbaldehyde
(Piperonal)

1,3-Benzodioxole-
6-carbaldehyde

C=O ~190 ~191 ~192

-OCH₂O- ~102 ~102 ~102

Aromatic C ~110-155 ~108-153 ~109-154

FT-IR Spectral Data (cm⁻¹)

Vibrational Mode
1,3-Benzodioxole-
4-carbaldehyde

1,3-Benzodioxole-
5-carbaldehyde
(Piperonal)

1,3-Benzodioxole-
6-carbaldehyde

C=O Stretch ~1680-1700 ~1670-1690 ~1685-1705

C-H (aldehyde) ~2720, ~2820 ~2730, ~2830 ~2725, ~2825

Ar-O-C Stretch ~1250 ~1260 ~1255

-OCH₂O- Bend ~930 ~925 ~935
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Mass Spectrometry Data (m/z)

Ion
1,3-Benzodioxole-
4-carbaldehyde

1,3-Benzodioxole-
5-carbaldehyde
(Piperonal)

1,3-Benzodioxole-
6-carbaldehyde

[M]⁺ 150 150 150

[M-H]⁺ 149 149 149

[M-CHO]⁺ 121 121 121

Other Fragments 93, 65 93, 65 93, 65

UV-Vis Spectral Data (in Ethanol, nm)

Parameter
1,3-Benzodioxole-
4-carbaldehyde

1,3-Benzodioxole-
5-carbaldehyde
(Piperonal)

1,3-Benzodioxole-
6-carbaldehyde

λmax 1 ~260 ~272 ~265

λmax 2 ~300 ~312 ~305

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in ~0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition: Standard proton NMR spectra were acquired with a 90° pulse, a

spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans.
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¹³C NMR Acquisition: Proton-decoupled carbon spectra were acquired with a 30° pulse, a

spectral width of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans

to achieve an adequate signal-to-noise ratio (typically 1024 or more).

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16

ppm for the central peak of the CDCl₃ triplet for ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: An FT-IR spectrometer equipped with a diamond attenuated total

reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid sample was placed directly onto the ATR

crystal. For liquid samples, a single drop was applied to the crystal.

Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A total of 32 scans were co-added and averaged. A background spectrum of the clean,

empty ATR crystal was recorded prior to sample analysis.

Data Processing: The sample spectrum was ratioed against the background spectrum to

obtain the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A GC system coupled to a mass selective detector (MSD).

GC Column: A 30 m x 0.25 mm i.d. capillary column with a 0.25 µm film thickness (e.g., HP-

5MS or equivalent).

Sample Preparation: A dilute solution of the analyte in a suitable solvent (e.g.,

dichloromethane or ethyl acetate) was prepared.

GC Conditions:

Injector Temperature: 250 °C
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Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 250 °C at 10

°C/min, and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Source Temperature: 230 °C.

Data Analysis: The total ion chromatogram (TIC) was used to identify the retention time of

the compound, and the mass spectrum of the corresponding peak was analyzed for the

molecular ion and fragmentation pattern.

UV-Visible (UV-Vis) Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation: A dilute solution of the analyte was prepared in spectroscopic grade

ethanol to an absorbance value below 1.5.

Data Acquisition: The UV-Vis spectrum was recorded from 200 to 400 nm using a quartz

cuvette with a 1 cm path length. A baseline correction was performed using the solvent

(ethanol) in both the sample and reference beams.

Data Analysis: The wavelengths of maximum absorbance (λmax) were determined from the

resulting spectrum.

Visualizing the Comparative Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the

1,3-benzodioxole carbaldehyde isomers.
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Workflow for Spectroscopic Comparison of 1,3-Benzodioxole-4-carbaldehyde Isomers
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Caption: Logical workflow for the spectroscopic comparison of 1,3-benzodioxole carbaldehyde

isomers.

In conclusion, while 1,3-Benzodioxole-4-carbaldehyde and its isomers, piperonal and 1,3-

Benzodioxole-6-carbaldehyde, are structurally similar, a multi-faceted spectroscopic approach

provides clear and reliable means for their differentiation. The distinct electronic and vibrational

properties of each isomer, as revealed by NMR, FT-IR, Mass Spectrometry, and UV-Vis

analysis, offer a robust toolkit for accurate identification in research and industrial applications.

To cite this document: BenchChem. [A Spectroscopic Showdown: Differentiating 1,3-
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Available at: [https://www.benchchem.com/product/b1346917#spectroscopic-comparison-of-
1-3-benzodioxole-4-carbaldehyde-with-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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